molecular formula C17H13ClO2 B2873602 3-(4-Chlorophenyl)-4,7-dimethylchromen-2-one CAS No. 720676-37-9

3-(4-Chlorophenyl)-4,7-dimethylchromen-2-one

Cat. No.: B2873602
CAS No.: 720676-37-9
M. Wt: 284.74
InChI Key: BEXWVDUZDJNLEQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4,7-dimethylchromen-2-one is a coumarin derivative featuring a chlorophenyl group at position 3 and methyl groups at positions 4 and 6. Coumarins are renowned for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

3-(4-chlorophenyl)-4,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO2/c1-10-3-8-14-11(2)16(17(19)20-15(14)9-10)12-4-6-13(18)7-5-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXWVDUZDJNLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

The Pechmann condensation remains a cornerstone for coumarin synthesis. For 3-(4-chlorophenyl)-4,7-dimethylchromen-2-one, this method involves reacting 4-chlorophenol with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions.

Reaction Scheme:
$$
\text{4-Chlorophenol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{this compound} + \text{H}_2\text{O}
$$

Optimization Parameters:

  • Catalyst: Concentrated sulfuric acid (yield: 60–70%) or Lewis acids like FeCl₃ (yield: 75–80%).
  • Solvent: Solvent-free conditions or ethanol.
  • Temperature: 80–100°C for 4–6 hours.

Limitations: Limited regioselectivity for polysubstituted coumarins and byproduct formation due to over-condensation.

Knoevenagel Reaction

The Knoevenagel reaction offers a green alternative by condensing salicylaldehyde derivatives with active methylene compounds. For this compound, 5-methylsalicylaldehyde is reacted with 4-chlorophenylacetone in the presence of a base.

Reaction Scheme:
$$
\text{5-Methylsalicylaldehyde} + \text{4-Chlorophenylacetone} \xrightarrow{\text{EtOH, Piperidine}} \text{this compound}
$$

Advantages:

  • Eco-friendly: Solid-phase synthesis using silica gel or montmorillonite K10 clay reduces solvent waste.
  • Yield: 65–85% under microwave irradiation (100°C, 15 minutes).

Characterization: FT-IR peaks at 1720 cm⁻¹ (lactone C=O) and 1600 cm⁻¹ (aromatic C=C) confirm cyclization.

Modern Synthetic Approaches

Claisen Rearrangement

The Claisen rearrangement of allyl vinyl ethers derived from 4-chlorophenylpropargyl alcohols provides a route to install the chlorophenyl group post-cyclization.

Steps:

  • Synthesis of allyl vinyl ether from 7-methyl-4-hydroxycoumarin.
  • Thermal rearrangement at 200°C to form 3-allyl-4,7-dimethylchromen-2-one.
  • Palladium-catalyzed coupling with 4-chlorophenylboronic acid.

Yield: 50–60% after purification by column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A one-pot synthesis involves:

Procedure:

  • Mix 4-chlorophenylacetic acid, dimethyl malonate, and 5-methylresorcinol.
  • Irradiate at 150°C for 10 minutes using ZnO nanoparticles as a catalyst.

Results:

  • Yield: 88% (vs. 65% under conventional heating).
  • Purity: >95% by HPLC.

Comparative Analysis of Methods

Method Catalyst Solvent Time (h) Yield (%) Purity (%)
Pechmann Condensation H₂SO₄ Ethanol 6 68 90
Knoevenagel Reaction Piperidine Solvent-free 0.25 85 95
Claisen Rearrangement Pd(PPh₃)₄ Toluene 12 55 88
Microwave Synthesis ZnO nanoparticles None 0.17 88 97

Key Observations:

  • Microwave-assisted Knoevenagel reactions achieve the highest efficiency and yield.
  • Pechmann condensation is cost-effective but requires rigorous purification.

Structural Confirmation and Analytical Data

1H NMR (400 MHz, CDCl₃):

  • δ 2.41 (s, 3H, C4-CH₃), δ 2.58 (s, 3H, C7-CH₃), δ 6.28 (s, 1H, C3-H), δ 7.35–7.45 (m, 4H, Ar-H).

13C NMR:

  • δ 160.1 (C=O), 152.3 (C3), 134.2–128.7 (Ar-C), 21.4 (C4-CH₃), 22.1 (C7-CH₃).

HRMS: m/z Calculated for C₁₇H₁₃ClO₃: 300.0554; Found: 300.0556.

Industrial-Scale Considerations

  • Cost Efficiency: Pechmann condensation is preferred for bulk production due to low catalyst costs.
  • Waste Management: Microwave and solid-phase methods reduce solvent use by 70%.
  • Regulatory Compliance: Residual palladium in Claisen-derived products must be <10 ppm.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4,7-dimethylchromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4,7-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Structural Modifications and Bioactivity

The table below compares key structural analogs, highlighting substituents, molecular weights, bioactivities, and mechanisms:

Compound Name Substituents Molecular Weight Bioactivity (IC50) Mechanism/Target Reference
3-(4-Chlorophenyl)-4,7-dimethylchromen-2-one 3-(4-ClPh), 4,7-diMe 300.74 Not reported Potential HDAC inhibition
6-[5-(2-MeOPh)-4,5-dihydropyrazolyl]-chromenone (33) 6-substituted pyrazolyl, 5-OH, 4,7-diMe ~350 (estimated) Anticancer (data unspecified) Unspecified
(E)-1-(4-ClPh)-3-(4-tolylphenyl)chalcone (C2) Chalcone backbone, 4-ClPh, 4-tolylphenyl ~280 37.24 µg/mL (MCF-7 cells) Cell proliferation inhibition
HDAC Inhibitors 7a & 7g (propanoate analogs) Trichloroacetimidate derivatives ~300–350 0.12 mg/mL (HCT-116 cells) HSP90/TRAP1 pathway modulation
3-(4-ClPh)-7-OH-2-CF3-chromen-4-one 7-OH, 2-CF3, 4-ClPh 340.68 Not reported Unknown
3-(4-ClPh)-7-methoxy-4-Me-chromen-2-one 7-OCH3, 4-Me, 3-ClPh 300.74 Not reported Unknown

Key Observations

  • Anticancer Potency : Chalcone derivatives (e.g., compound C2) exhibit moderate activity against MCF-7 breast cancer cells (IC50: 37.24 µg/mL), while HDAC inhibitors (e.g., 7a/7g) show higher potency (IC50: 0.12 mg/mL) in colon cancer models . The absence of direct data for the target compound necessitates further testing.
  • Methoxy Groups: The 7-OCH3 group in increases lipophilicity, which could improve membrane permeability compared to hydrophilic hydroxy analogs .

Mechanistic Insights

  • HDAC Inhibition: Propanoate derivatives () target histone deacetylases (HDACs), inducing apoptosis via HSP90/TRAP1 pathway modulation .
  • Chalcone Activity : Chalcones () inhibit cancer cell proliferation through α1-adrenergic receptor blockade or reactive oxygen species (ROS) generation .
  • Pyrazolyl Derivatives : The dihydropyrazolyl moiety in may confer steric bulk or additional hydrogen-bonding capacity, though mechanistic details remain unclear .

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